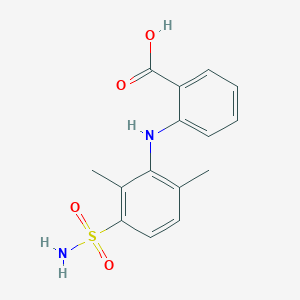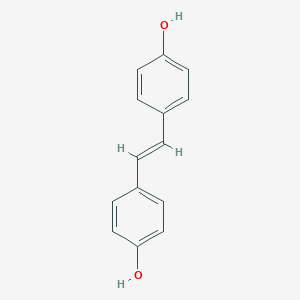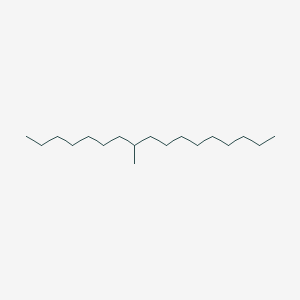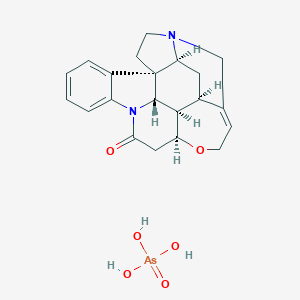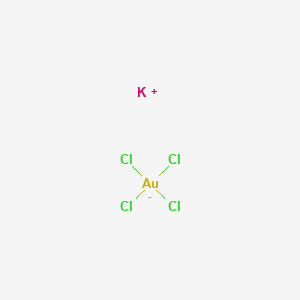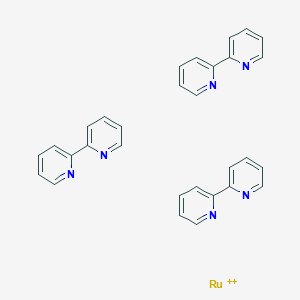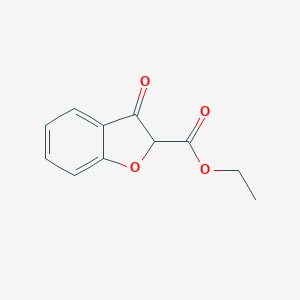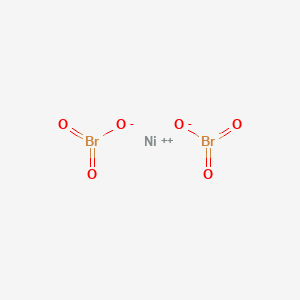
Nickel dibromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel dibromate is a chemical compound that is used in various scientific research applications. It is a yellow crystalline substance that is soluble in water and has a molecular formula of NiBr2O4. Nickel dibromate is a highly reactive compound that is used in the synthesis of other chemicals and in various laboratory experiments.
Wirkmechanismus
Nickel dibromate is a highly reactive compound that can easily oxidize other chemicals. It can also react with water to produce nickel hydroxide and hydrobromic acid. The mechanism of action of nickel dibromate is not well understood, but it is believed to be due to its ability to accept and donate electrons.
Biochemical and Physiological Effects:
Nickel dibromate is toxic to living organisms and can cause skin irritation, respiratory problems, and gastrointestinal disorders. It is also a carcinogen and can cause cancer in humans. Nickel dibromate can also cause DNA damage and mutations in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using nickel dibromate in laboratory experiments include its high reactivity and its ability to act as a catalyst in various chemical reactions. The limitations of using nickel dibromate in laboratory experiments include its toxicity and its potential to cause harm to living organisms.
Zukünftige Richtungen
There are several future directions for research on nickel dibromate. One area of research is the development of safer and more effective methods for the synthesis of nickel dibromate. Another area of research is the investigation of the mechanism of action of nickel dibromate and its effects on living organisms. Additionally, research can be conducted on the use of nickel dibromate in the production of new materials and in the development of new technologies.
Synthesemethoden
Nickel dibromate can be synthesized by reacting nickel nitrate with sodium bromate in the presence of hydrobromic acid. The reaction produces nickel dibromate as a yellow crystalline solid. The reaction can be represented as follows:
Ni(NO3)2 + NaBrO3 + HBr → NiBr2O4 + NaNO3 + H2O
Wissenschaftliche Forschungsanwendungen
Nickel dibromate is used in various scientific research applications. It is used in the synthesis of other chemicals such as nickel oxide and nickel hydroxide. It is also used as a catalyst in various chemical reactions. Nickel dibromate is used in the production of nickel-based batteries and in the electroplating industry. It is also used in the production of ceramics and glass.
Eigenschaften
CAS-Nummer |
14550-87-9 |
|---|---|
Produktname |
Nickel dibromate |
Molekularformel |
Br2NiO6 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
nickel(2+);dibromate |
InChI |
InChI=1S/2BrHO3.Ni/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
XCCVZTSVSXTDDO-UHFFFAOYSA-L |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |
Kanonische SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |
Andere CAS-Nummern |
14550-87-9 |
Synonyme |
hexaaquanickel(II) bromate nickel bromate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





